![molecular formula C10H13N3O B048600 3-(1H-benzimidazol-2-ylamino)propan-1-ol CAS No. 120161-08-2](/img/structure/B48600.png)
3-(1H-benzimidazol-2-ylamino)propan-1-ol
Overview
Description
3-(1H-benzimidazol-2-ylamino)propan-1-ol is an organic compound with the molecular formula C10H13N3O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-(1H-benzimidazol-2-ylamino)propan-1-ol consists of a benzimidazole ring attached to a propyl chain with an amino group and a hydroxyl group . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring and an imidazole ring .
Scientific Research Applications
Application in Metal-Organic Frameworks (MOFs)
The compound “3-(1H-benzimidazol-2-ylamino)propan-1-ol” has been used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They have gained attention due to their structural versatility and controlled porosity . The compound has been used as an organic linker in the formation of MOFs, which have shown excellent CO2 adsorption capacity .
Anticancer Potential
The compound “3-(1H-benzimidazol-2-ylamino)propan-1-ol” has shown potential in cancer treatment. In a study, it was found that certain derivatives of the compound exhibited remarkable cytotoxicity against various human tumor cell lines .
Antioxidant Activity
Benzimidazole derivatives, including “3-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol”, have been found to exhibit antioxidant activity. They were tested using four complementary in-vitro assays: DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition .
Antimicrobial Activity
The same benzimidazole derivatives were also tested for their antimicrobial activity against various strains of bacteria and yeast. The Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) were determined using the microdilution method and rapid colorimetric test of p-iodonitrotetrazolium chloride (INT) .
Broad Spectrum of Biological Activities
Imidazole derivatives, including “3-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol”, have been reported to show a broad spectrum of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Novel Derivatives
Both “3-(1H-benzimidazol-2-ylamino)propan-1-ol” and “3-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol” can be used in the synthesis of novel derivatives. These derivatives can be used to explore new chemical spaces for drug discovery .
Future Directions
The future directions for research on 3-(1H-benzimidazol-2-ylamino)propan-1-ol and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Additionally, their potential applications in medicinal chemistry could be investigated .
properties
IUPAC Name |
3-(1H-benzimidazol-2-ylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-3-6-11-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5,14H,3,6-7H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJELUAPZTLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275185 | |
Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylamino)propan-1-ol | |
CAS RN |
120161-08-2 | |
Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120161-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.